

Carbomer 934 vs. Carbomer 974P: A Comparative Analysis for Oral Drug Delivery

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Carbomer 934**

Cat. No.: **B3427536**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two widely used carbomer polymers, **Carbomer 934** and Carbomer 974P, with a specific focus on their application in oral drug delivery systems. This analysis is supported by a review of their physicochemical properties, performance characteristics, and the experimental protocols used for their evaluation.

Introduction to Carbomer 934 and Carbomer 974P

Carbomers are synthetic, high molecular weight polymers of acrylic acid that are cross-linked with polyalkenyl ethers or divinyl glycol.^{[1][2]} They are widely used in the pharmaceutical industry as rheology modifiers, tablet binders, and, most notably for oral delivery, as mucoadhesive and controlled-release agents.^{[1][3]} The two grades, **Carbomer 934** and Carbomer 974P, are both highly cross-linked polymers, a characteristic that influences their swelling and drug release properties.^{[1][2]}

A critical distinction between the two lies in their polymerization solvent. **Carbomer 934** was traditionally polymerized in benzene, a solvent now facing regulatory restrictions due to its toxicity.^[4] In contrast, Carbomer 974P is polymerized in ethyl acetate, a toxicologically preferred Class III solvent, making it a safer and more modern alternative for pharmaceutical development.^{[1][4]} Both polymers are approved for use in oral formulations.^[1]

Physicochemical and Performance Characteristics

The performance of **Carbomer 934** and 974P in oral drug delivery is dictated by their high cross-link density, which governs their mucoadhesive strength, swelling behavior, and drug release kinetics.

Mucoadhesive Properties

Both **Carbomer 934** and 974P exhibit excellent mucoadhesive properties, which are crucial for prolonging the residence time of a dosage form at the site of absorption, thereby potentially increasing drug bioavailability.^{[2][5]} The mucoadhesive capabilities of carbomers are attributed to the formation of hydrogen bonds between the carboxylic acid groups of the polymer and the sialic acid groups in mucin. Studies have indicated that both **Carbomer 934P** and 974P demonstrate high mucoadhesive strength.^[6]

Swelling Behavior

Upon contact with an aqueous medium, carbomers swell to form a gel layer. This swelling is pH-dependent, with increased swelling observed at higher pH levels due to the ionization of the carboxylic acid groups, leading to electrostatic repulsion between the polymer chains.^[7] Both **Carbomer 934** and 974P exhibit rapid and efficient swelling in simulated gastric and intestinal fluids.^[1] The high cross-link density of both polymers contributes to their significant water-uptake capacity.^[7]

Drug Release Kinetics

The drug release from carbomer-based matrix tablets is a complex process governed by drug diffusion through the swollen gel layer, polymer relaxation, and erosion of the matrix.^{[1][8]} Generally, increasing the concentration of carbomer in a formulation leads to a slower and more linear drug release profile.^[3] Interestingly, some evidence suggests that more highly cross-linked carbomers like 974P may, under certain conditions, exhibit faster drug release than lightly cross-linked carbomers. This is attributed to the formation of a less homogeneous gel layer with more interstitial spaces for drug diffusion.^[4] However, the drug release rate is also highly dependent on the specific formulation and the properties of the active pharmaceutical ingredient (API).^{[9][10]}

Data Presentation

The following tables summarize the key properties and performance characteristics of **Carbomer 934** and Carbomer 974P. It is important to note that a direct, side-by-side comparison from a single study with identical experimental conditions is not readily available in the public domain. Therefore, the data presented is a synthesis of information from various sources and should be interpreted as indicative rather than absolute.

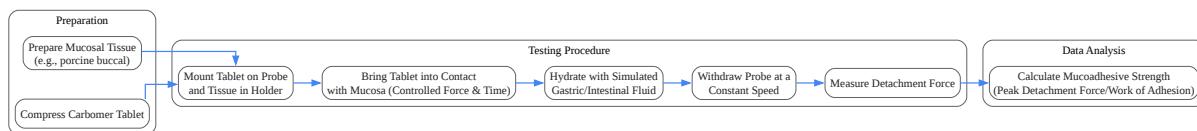
Table 1: General Properties of **Carbomer 934** vs. Carbomer 974P

Property	Carbomer 934P	Carbomer 974P	Reference(s)
Polymerization Solvent	Benzene	Ethyl Acetate	[1],[4]
Cross-linking	High	High	[1],[2]
Regulatory Status for Oral Use	Approved	Approved	[1]
Toxicological Profile	Older grade with concerns due to residual benzene	Toxicologically preferred due to ethyl acetate solvent	[1],[4]

Table 2: Performance Characteristics in Oral Delivery (Qualitative Comparison)

Performance Parameter	Carbomer 934P	Carbomer 974P	Reference(s)
Mucoadhesive Strength	High	High	[6]
Swelling Capacity	High	High	[1],[7]
Drug Release Control	Effective for controlled release	Effective for controlled release	[1],[3]

Experimental Protocols


Detailed methodologies are crucial for the accurate assessment and comparison of polymer performance. The following sections outline standardized experimental protocols for evaluating

the key performance indicators of carbomers in oral drug delivery systems.

Measurement of Mucoadhesive Strength

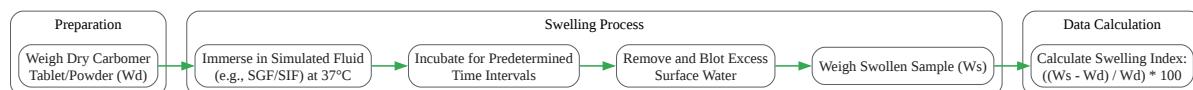
The mucoadhesive strength of carbomer-based tablets is typically determined by measuring the force required to detach the tablet from a mucosal surface. A texture analyzer is a commonly used instrument for this purpose.

Experimental Workflow for Mucoadhesion Testing

[Click to download full resolution via product page](#)

Mucoadhesion Testing Workflow

Protocol:


- Tablet Preparation: Compress the carbomer polymer into tablets of a defined weight and diameter.
- Mucosal Tissue Preparation: Freshly excised animal mucosal tissue (e.g., porcine buccal mucosa) is equilibrated in a simulated physiological fluid (e.g., simulated gastric or intestinal fluid) at 37°C.[11]
- Measurement:
 - The tablet is attached to the probe of a texture analyzer.

- The mucosal tissue is mounted on a holder.
- The tablet is brought into contact with the mucosal surface with a predetermined contact force for a specific contact time.[12]
- The probe is then withdrawn at a constant speed, and the force required to detach the tablet from the mucosa is recorded.
- Data Analysis: The peak detachment force or the total work of adhesion (area under the force-distance curve) is calculated to quantify the mucoadhesive strength.[12]

Determination of Swelling Index

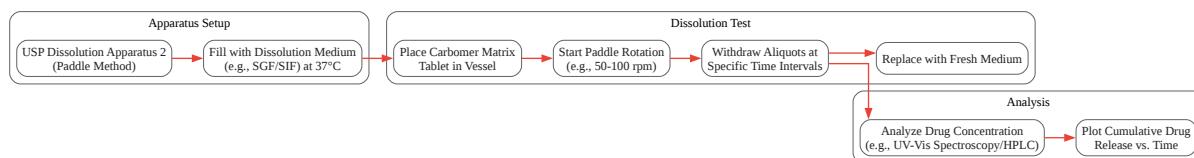
The swelling behavior of carbomers is evaluated by measuring the increase in weight or volume of the polymer when exposed to an aqueous medium.

Experimental Workflow for Swelling Index Determination

[Click to download full resolution via product page](#)

Swelling Index Determination Workflow

Protocol (Gravimetric Method):


- Sample Preparation: A known weight of the dry carbomer tablet or powder (Wd) is taken.[13]
- Swelling: The sample is placed in a beaker containing a simulated physiological fluid (e.g., simulated gastric fluid, pH 1.2, or simulated intestinal fluid, pH 6.8) maintained at 37°C.[14]
- Measurement: At regular time intervals, the sample is removed, gently blotted with filter paper to remove excess surface water, and weighed (Ws).[15]

- Calculation: The swelling index is calculated using the formula: Swelling Index (%) = $[(W_s - W_d) / W_d] \times 100$ [16]

In Vitro Drug Release Study

The rate and mechanism of drug release from carbomer matrix tablets are assessed using a dissolution apparatus.

Experimental Workflow for In Vitro Drug Release

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. iajps.com [iajps.com]
- 2. researchgate.net [researchgate.net]
- 3. CARBOMER CHEMISTRY - Breaking Ground in Controlled Release drug-dev.com
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 5. web.usm.my [web.usm.my]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. dc.uthsc.edu [dc.uthsc.edu]
- 9. Drug release from Carbomer 934 matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improvement of drug release rate from carbopol 934P formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2.4. Mucoadhesion of the Tablets [bio-protocol.org]
- 12. primescholars.com [primescholars.com]
- 13. researchgate.net [researchgate.net]
- 14. Swelling behavior and release properties of pH-sensitive hydrogels based on methacrylic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ipme.ru [ipme.ru]
- 16. Investigation of Swelling Behavior and Mechanical Properties of a pH-Sensitive Superporous Hydrogel Composite - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Carbomer 934 vs. Carbomer 974P: A Comparative Analysis for Oral Drug Delivery]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3427536#carbomer-934-vs-carbomer-974p-a-comparative-analysis-for-oral-delivery>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com